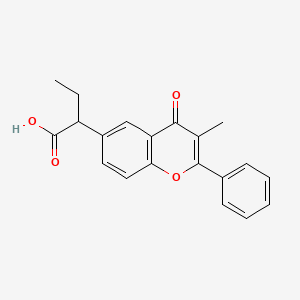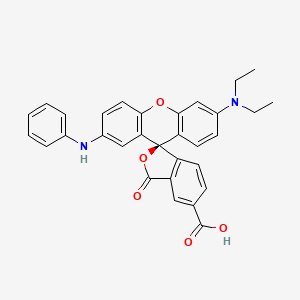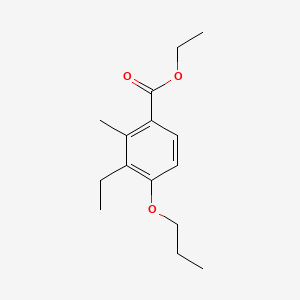
alpha-D-Hamamelofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Hamamelofuranose: is a naturally occurring furanose form of the sugar D-hamamelose. It is a bioactive compound found in various plants, particularly in the witch hazel plant. This compound is known for its potential therapeutic properties and is a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-D-Hamamelofuranose can be synthesized through chemical and enzymatic methods. One common synthetic route involves the chemical acylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose using dibutyltin oxide (Bu2SnO) and 3,4,5-tri-O-acetylgalloyl chloride, followed by deprotection to yield hamamelitannin . Another method involves the enzymatic benzoylation of D-hamamelose using vinyl benzoate and Lipozyme TL IM as a biocatalyst in t-butyl methyl ether .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions due to their higher specificity and yield. The enzymatic galloylation of 2,3-O-isopropylidene-α,β-D-hamamelofuranose with vinyl gallate under the catalysis of Lipozyme TL IM in t-butyl alcohol or t-butyl methyl ether is a preferred method .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-Hamamelofuranose undergoes various chemical reactions, including acylation, benzoylation, and galloylation. These reactions are essential for modifying the compound to enhance its bioactivity and stability.
Common Reagents and Conditions:
Acylation: Uses reagents like 3,4,5-tri-O-acetylgalloyl chloride and Bu2SnO.
Benzoylation: Uses vinyl benzoate and Lipozyme TL IM as a biocatalyst.
Galloylation: Uses vinyl gallate and Lipozyme TL IM in t-butyl alcohol or t-butyl methyl ether.
Major Products: The major products formed from these reactions include various acylated and benzoylated derivatives of this compound, such as tribenzoates and diacylated hamamelofuranoses .
Aplicaciones Científicas De Investigación
Alpha-D-Hamamelofuranose has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing bioactive compounds like hamamelitannin.
Biology: Studied for its role in plant metabolism and its potential as a natural preservative.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of natural cosmetics and skincare products due to its soothing properties.
Mecanismo De Acción
The mechanism of action of alpha-D-Hamamelofuranose involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .
Comparación Con Compuestos Similares
- Alpha-D-Glucopyranose
- Alpha-D-Mannopyranose
- Alpha-D-Galactopyranose
Comparison: Alpha-D-Hamamelofuranose is unique due to its furanose ring structure, which differentiates it from the more common pyranose forms of sugars like alpha-D-glucopyranose and alpha-D-mannopyranose. This structural difference contributes to its distinct bioactivity and potential therapeutic applications .
Propiedades
Número CAS |
1932261-61-4 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-3,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)6(11,2-8)5(10)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 |
Clave InChI |
QQWKIYSNDOXBOU-ARQDHWQXSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@]([C@H](O1)O)(CO)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)O)(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















